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molecular formula C9H18O3 B8351909 (-)-Ethyl-2-butoxypropionate

(-)-Ethyl-2-butoxypropionate

Cat. No. B8351909
M. Wt: 174.24 g/mol
InChI Key: HMONIZCCNGYDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05114613

Procedure details

31.5 g of ethyl L-(+)-lactate and 107.3 g of 1-iodobutane were mixed into a four-necked flask, and freshly synthesized Ag2O was added in 2 hours. After left standing at room temperature for 15 hours, the mixture was diluted with 200 ml of ether, filtered and then ether was evaporated. The residue was washed with 100 ml of an aqueous 5% KOH, dried over anhydrous Na2SO4 and subjected to vacuum distillation. The fractions at 110° C./54 mmHg were collected to give 23 g of (-)-ethyl-2-butoxypropionate.
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
107.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C@H:2]([CH3:4])[OH:3].I[CH2:10][CH2:11][CH2:12][CH3:13]>CCOCC>[CH2:7]([O:6][C:1](=[O:5])[CH:2]([O:3][CH2:10][CH2:11][CH2:12][CH3:13])[CH3:4])[CH3:8]

Inputs

Step One
Name
Quantity
31.5 g
Type
reactant
Smiles
C([C@@H](O)C)(=O)OCC
Name
Quantity
107.3 g
Type
reactant
Smiles
ICCCC
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
freshly synthesized Ag2O was added in 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
ether was evaporated
WASH
Type
WASH
Details
The residue was washed with 100 ml of an aqueous 5% KOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
DISTILLATION
Type
DISTILLATION
Details
subjected to vacuum distillation
CUSTOM
Type
CUSTOM
Details
The fractions at 110° C./54 mmHg were collected

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)OC(C(C)OCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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